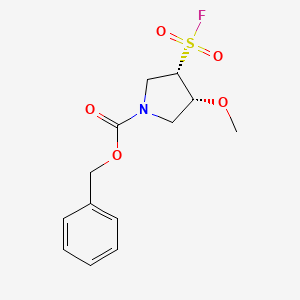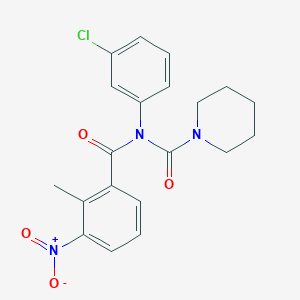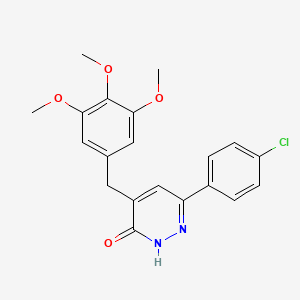
6-(4-chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazine class. It has been the subject of scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 6-(4-chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one is not well understood. However, it has been suggested that the compound may exert its effects by inhibiting certain enzymes or signaling pathways in the body.
Biochemical And Physiological Effects
Studies have shown that 6-(4-chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one has a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. It has also been found to have anti-inflammatory effects and to modulate the immune system.
Advantages And Limitations For Lab Experiments
One advantage of using 6-(4-chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one in lab experiments is its potential as a therapeutic agent. It has been shown to have anticancer and anti-inflammatory properties, which makes it a promising candidate for further study. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of 6-(4-chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one. One direction is to further investigate its mechanism of action and how it exerts its effects on cancer cells and the immune system. Another direction is to study its potential use in combination with other therapeutic agents for cancer treatment. Additionally, the compound could be studied for its potential use in other diseases, such as autoimmune disorders.
Synthesis Methods
The synthesis of 6-(4-chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one involves the reaction of 4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions and the resulting product is purified by column chromatography.
Scientific Research Applications
6-(4-chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one has been studied for its potential applications in various fields. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use as an anti-inflammatory agent and for its effects on the immune system.
properties
IUPAC Name |
3-(4-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-25-17-9-12(10-18(26-2)19(17)27-3)8-14-11-16(22-23-20(14)24)13-4-6-15(21)7-5-13/h4-7,9-11H,8H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGCALNNOYPEBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CC(=NNC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

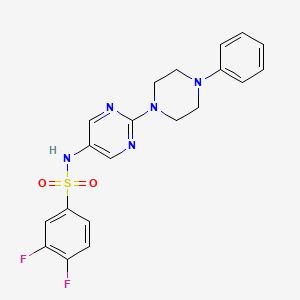
![diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2686246.png)
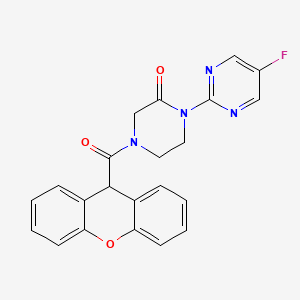
![4-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2686248.png)
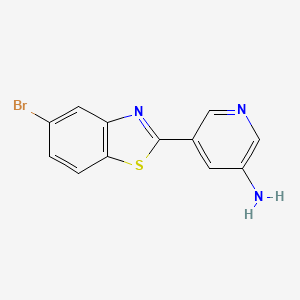
![N-butyl-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2686251.png)
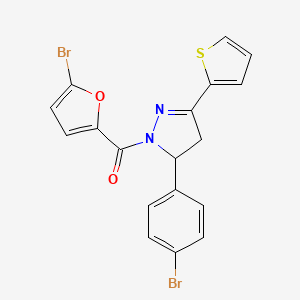
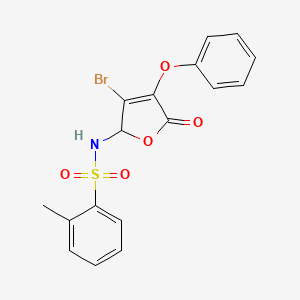
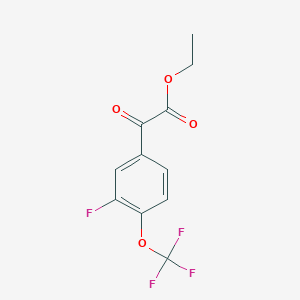
![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/no-structure.png)
![1-[4-(2-ethyl-1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B2686258.png)
![3-Bromo-2-(difluoromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B2686259.png)
